molecular formula C4H7Cl4NS B14715492 2-Trichloromethylthiazolidine hydrochloride CAS No. 22916-22-9

2-Trichloromethylthiazolidine hydrochloride

Cat. No.: B14715492
CAS No.: 22916-22-9
M. Wt: 243.0 g/mol
InChI Key: BLQZSHLYXCKZLU-UHFFFAOYSA-N
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Description

2-Trichloromethylthiazolidine hydrochloride is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the trichloromethyl group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Trichloromethylthiazolidine hydrochloride typically involves the reaction of cysteamine hydrochloride with trichloroacetaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently cyclizes to form the thiazolidine ring .

Industrial Production Methods: In industrial settings, the synthesis can be optimized by employing continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Trichloromethylthiazolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Trichloromethylthiazolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Trichloromethylthiazolidine hydrochloride involves its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction is facilitated by the electrophilic nature of the trichloromethyl group, which can undergo nucleophilic attack by amino acid residues such as cysteine and lysine .

Comparison with Similar Compounds

Uniqueness: 2-Trichloromethylthiazolidine hydrochloride is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and chemical probes .

Properties

CAS No.

22916-22-9

Molecular Formula

C4H7Cl4NS

Molecular Weight

243.0 g/mol

IUPAC Name

2-(trichloromethyl)-1,3-thiazolidine;hydrochloride

InChI

InChI=1S/C4H6Cl3NS.ClH/c5-4(6,7)3-8-1-2-9-3;/h3,8H,1-2H2;1H

InChI Key

BLQZSHLYXCKZLU-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)C(Cl)(Cl)Cl.Cl

Origin of Product

United States

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